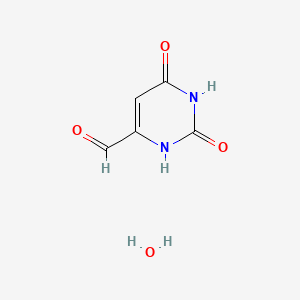

6-Formyluracil monohydrate

Description

Contextual Significance of Uracil (B121893) Derivatives in Chemical and Biochemical Systems

Uracil and its derivatives are cornerstones of life, forming the basis of genetic material and playing crucial roles in cellular metabolism. These pyrimidine (B1678525) compounds are not merely passive components of RNA; their modified forms are actively involved in a myriad of biological functions. rsc.org The diverse bioactivity of uracil derivatives makes them attractive for the development of antiviral, antitumor, antibacterial, and other therapeutic agents. rsc.orgresearchgate.net Modifications to the uracil ring, particularly at the C5 and C6 positions, can significantly alter their chemical properties and biological activities, leading to the creation of compounds with tailored functions. researchgate.net The ability of uracil derivatives to participate in hydrogen bonding is fundamental to the structure of nucleic acids and their interactions with proteins. rsc.org

Research Landscape of 6-Formyluracil Monohydrate and its Related Compounds

This compound, also known as Uracil-6-carboxaldehyde monohydrate, is a derivative of uracil featuring a reactive aldehyde group at the 6-position of the pyrimidine ring. cymitquimica.com This functional group is a key feature, enabling a wide range of chemical transformations and making it a valuable intermediate in organic synthesis. cymitquimica.com Research into 6-Formyluracil and its derivatives has spanned various areas, including the synthesis of novel bioactive molecules and the investigation of their interactions with biological targets. For instance, it has been used as a starting material for the synthesis of other uracil derivatives with potential anticancer and antiviral activities. researchgate.netnih.gov The compound's reactivity has been exploited to create complex molecular architectures, such as porphyrin arrays for self-assembly studies. nih.gov

Scope and Objectives of Academic Inquiry on this compound

The primary focus of academic research on this compound is to leverage its unique chemical properties for advancements in chemical biology and medicinal chemistry. Key areas of investigation include:

Synthesis of Novel Derivatives: Researchers are actively exploring new synthetic routes utilizing 6-Formyluracil as a precursor to generate a diverse library of uracil analogues. nih.govnih.govresearchgate.net

Biological Evaluation: A significant portion of research is dedicated to evaluating the biological activities of these newly synthesized compounds, particularly their potential as therapeutic agents. researchgate.netnih.gov

Understanding Structure-Activity Relationships: By studying how modifications to the 6-formyluracil scaffold affect its biological activity, scientists aim to design more potent and selective drugs. researchgate.net

Development of Molecular Probes: The reactivity of the formyl group allows for the attachment of fluorescent tags or other labels, enabling the creation of molecular probes to study biological processes.

Chemical and Physical Properties

This compound possesses distinct chemical and physical properties that are central to its utility in research.

| Property | Value | Source |

| IUPAC Name | 2,4-dioxo-1H-pyrimidine-6-carbaldehyde | nih.gov |

| Molecular Formula | C5H4N2O3 | nih.gov |

| Molecular Weight | 140.10 g/mol | nih.gov |

| Monohydrate Formula | C5H6N2O4 | cymitquimica.com |

The presence of the aldehyde group makes 6-Formyluracil a versatile building block in organic synthesis. It readily participates in reactions such as condensations and oxidations, allowing for the construction of more complex molecules. cymitquimica.com For instance, it has been used in the synthesis of 6-ethynyluracil (B1215354), a compound that has shown inhibitory effects on the growth of various cancer cell lines. nih.gov The monohydrate form indicates the presence of one water molecule per molecule of 6-formyluracil, which can influence its solubility and stability. cymitquimica.com

Detailed Research Findings

Recent research has highlighted the diverse applications of 6-Formyluracil in various scientific domains.

Synthesis and Reactivity

The synthesis of derivatives from 6-Formyluracil is a significant area of research. One notable example is its use in the preparation of porphyrins bearing rigid hydrogen bonding motifs. nih.gov This involves a multi-step process where 6-formyluracil is first protected as an acetal, then alkylated, and finally deprotected to yield the desired aldehyde. nih.gov This aldehyde is then used in a mixed aldehyde condensation to produce various meso-substituted porphyrins. nih.gov

Another important application is in the synthesis of 6-ethynyluracil. nih.gov This process involves reacting 6-formyluracil with (dibromomethylene)triphenylphosphorane to form an intermediate which is then converted to the final product. nih.gov This derivative has demonstrated the ability to react with thiols at neutral pH, a property that is being explored for its potential as a thiol-specific alkylating agent. nih.gov

Biological Applications

The derivatives of 6-Formyluracil have shown promise in various biological applications. For example, 6-ethynyluracil and its intermediates have exhibited inhibitory activity against leukemia, melanoma, and lung carcinoma cells. nih.gov The mechanism of action appears to be independent of the natural pyrimidine pathways, suggesting a novel mode of cytotoxicity. nih.gov

Furthermore, 6-Formyluracil itself has been investigated as a component in the development of inhibitors for uracil DNA glycosylase (UNG), an enzyme involved in DNA repair and viral replication. nih.gov The formyl group provides a reactive handle for tethering to other molecular fragments to create potent and specific inhibitors. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carbaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSRLRNGSZKHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Formyluracil Monohydrate and Its Analogues

Chemical Synthesis of 6-Formyluracil

The introduction of a formyl group onto the uracil (B121893) scaffold is a critical step that can be accomplished through direct formylation reactions or by oxidizing a suitable precursor.

Formylation Reactions for Pyrimidine (B1678525) Ring Functionalization

Direct formylation methods are employed to introduce an aldehyde group (-CHO) onto an electron-rich aromatic or heterocyclic ring.

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. ijpcbs.comnih.gov It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.com The process begins with the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. numberanalytics.com The electron-rich uracil ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. numberanalytics.com This method has been successfully applied to synthesize 5-formyluracil (B14596) derivatives from N,N-dimethyl uracil under Vilsmeier-Haack conditions. arkat-usa.org

Reimer-Tiemann Reaction: Named after chemists Karl Reimer and Ferdinand Tiemann, this reaction is another classic method for ortho-formylation, particularly of phenols. byjus.comquora.com The reaction typically uses chloroform (B151607) (CHCl₃) in a basic solution. mychemblog.com The strong base deprotonates chloroform to generate a highly reactive dichlorocarbene (B158193) species. byjus.com This electrophile is then attacked by the electron-rich phenoxide ion (or an analogous form of the uracil ring). byjus.com Hydrolysis of the resulting intermediate introduces the aldehyde group. The Reimer-Tiemann reaction has been extended to various aromatic compounds, including hydroxy pyrimidines. mychemblog.com

Oxidation-Based Synthetic Routes to Formyluracil

An alternative and common strategy for synthesizing 6-formyluracil involves the oxidation of a pre-existing functional group, most notably a methyl group, on the uracil ring.

The most prevalent route to 6-formyluracil is the selective oxidation of the methyl group of 6-methyluracil (B20015). This transformation requires precise control to convert the methyl group to an aldehyde without over-oxidation to a carboxylic acid.

Oxidation with Selenium Dioxide: A well-established method for this conversion involves refluxing 6-methyluracil with selenium dioxide (SeO₂) in a solvent such as dioxane or acetic acid. fiu.edumdpi.comchemicalbook.commdpi.com For instance, reacting 1-propanol-6-methyl-uracil with selenium dioxide at 80°C yields the corresponding 6-formyluracil derivative. mdpi.com Similarly, refluxing 6-methyl uracil in acetic acid with selenium dioxide for several hours produces crude orotaldehyde (B3021436) (6-formyluracil). chemicalbook.com

Oxidation with Copper Oxide: As an alternative to the highly toxic selenium dioxide, a more environmentally friendly approach utilizes copper(II) oxide (CuO) as the oxidant. patsnap.com In a typical procedure, 6-methyluracil is heated in acetic acid with copper oxide while air is introduced into the system. patsnap.com This method facilitates the oxidation of the methyl group to a formyl group and represents a significant methodological advancement by replacing a toxic reagent with a less hazardous one. patsnap.com

Table 1: Comparison of Oxidation Methods for 6-Methyluracil

| Method | Oxidizing Agent | Precursor | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Selenium Dioxide Oxidation | Selenium Dioxide (SeO₂) | 1-propanol-6-methyl-uracil | Dioxane/Acetic Acid | Stirred at 80°C for 24h | 68% | mdpi.com |

| Selenium Dioxide Oxidation | 6-methyl uracil | Acetic Acid | Reflux for 6h | - | - | chemicalbook.com |

Derivatization from 6-Formyluracil Monohydrate Precursors

The aldehyde functional group of 6-formyluracil is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of uracil analogues.

Reduction Reactions to Hydroxymethyl Derivatives

A primary derivatization of 6-formyluracil is the reduction of its aldehyde group to a primary alcohol, yielding 6-hydroxymethyluracil. This compound is itself a valuable intermediate for further synthesis. patsnap.com

Reduction with Sodium Borohydride (B1222165): A standard and efficient method for this reduction is the use of sodium borohydride (NaBH₄). patsnap.com In a typical reaction, 6-formyluracil is treated with sodium borohydride in a suitable solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) at room temperature. chemicalbook.compatsnap.com The reaction proceeds smoothly to give 6-hydroxymethyluracil in high purity (e.g., 98%). chemicalbook.com The process involves stirring the mixture for several hours until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC). patsnap.com

Table 2: Synthesis of 6-Hydroxymethyluracil via Reduction

| Reagent | Precursor | Solvent | Reaction Time | Temperature | Purity | Reference |

|---|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 6-formyluracil (Orotaldehyde) | Methanol | 4h | Reflux | 98% | chemicalbook.com |

Methodological Advancements in Formyluracil Synthesis

Research continues to refine the synthetic routes to formyluracils, focusing on improving efficiency, safety, and environmental friendliness. A key advancement is the substitution of highly toxic reagents with safer alternatives. The development of a synthetic method using copper oxide instead of selenium dioxide for the oxidation of 6-methyluracil is a prime example of this progress. patsnap.comlookchem.com This change not only enhances the environmental profile of the synthesis but also improves the yield and purity of the resulting 6-(chloromethyl)uracil, an important downstream product derived from 6-formyluracil. patsnap.com These advancements are crucial for making the synthesis more applicable to industrial-scale production in the pharmaceutical sector. patsnap.com

Table of Compounds

| Compound Name | Other Names |

|---|---|

| This compound | Uracil-6-carboxaldehyde monohydrate, Orotaldehyde monohydrate |

| 6-Methyluracil | - |

| 6-Hydroxymethyluracil | - |

| 6-(Chloromethyl)uracil | - |

| Uracil | - |

| N,N-Dimethyluracil | - |

| 5-Formyluracil | - |

| 1-Propanol-6-methyl-uracil | - |

| Phosphorus oxychloride | POCl₃ |

| N,N-Dimethylformamide | DMF |

| Chloroform | - |

| Selenium dioxide | SeO₂ |

| Copper(II) oxide | CuO |

| Sodium borohydride | NaBH₄ |

| Tetrahydrofuran | THF |

| Acetic Acid | - |

| Dioxane | - |

Chemical Reactivity and Mechanistic Pathways of 6 Formyluracil Monohydrate

General Organic Reactivity Profiles

The chemical behavior of 6-formyluracil is characterized by the electrophilic nature of its aldehyde group at the C6 position and the inherent reactivity of the pyrimidine (B1678525) ring. The formyl group readily participates in reactions typical of aldehydes, while the uracil (B121893) core can undergo various transformations.

The electron-withdrawing formyl group at the C6 position of the uracil ring is a prime site for nucleophilic attack. This reactivity is fundamental to the synthesis of various 6-substituted uracil derivatives.

A significant and common reaction is the reduction of the formyl group to a primary alcohol. This transformation is readily achieved using reducing agents that act as a source of hydride (H⁻), a potent nucleophile. For instance, the reduction of 6-formyluracil using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) yields 6-(hydroxymethyl)uracil. chemicalbook.com This process involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the formyl group, followed by protonation of the resulting alkoxide to give the alcohol. This reduction is a key step in the synthesis of other important intermediates, such as 6-(chloromethyl)uracil, which is formed by the subsequent chlorination of 6-(hydroxymethyl)uracil. patsnap.com

The formyl group can also react with other carbon-based nucleophiles. For example, the Wittig reaction, which involves a phosphorus ylide, can be used to convert the aldehyde into an alkene. molaid.com Similarly, Grignard reagents can add to the formyl group to create secondary alcohols, further expanding the range of accessible 6-substituted uracil derivatives. Another notable reaction is the allylation with bromoallyl compounds in the presence of indium metal, which proceeds with high diastereoselectivity.

Table 1: Examples of Nucleophilic Addition Reactions at the Formyl Group of 6-Formyluracil

| Nucleophile Source | Reagent(s) | Product Type | Specific Product Example |

| Hydride (H⁻) | Sodium borohydride (NaBH₄) | Primary Alcohol | 6-(Hydroxymethyl)uracil chemicalbook.com |

| Carbonyl Ylide | Wittig Reagent | Alkene | 6-Vinyluracil derivative molaid.com |

| Allyl Anion | Bromoallyl compound / Indium | Homoallylic Alcohol | 5-substituted uracil |

The formyl group of 6-formyluracil readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form imines, commonly known as Schiff bases. nih.govdergipark.org.tr These reactions are fundamental in bioorganic and medicinal chemistry for creating complex molecular architectures.

The reaction with primary amines (R-NH₂) proceeds via nucleophilic attack of the amine on the formyl carbon, followed by dehydration to yield a C=N double bond. sci-hub.se This Schiff base formation is often reversible under mild conditions. researchgate.net For example, 6-formyluracil has been reacted with various alkyl and aryl aldehydes through O,O′-diaminoalkanediol linkers to create libraries of mixed oxime dimers. nih.govdtic.mil

Furthermore, 6-formyluracil serves as a crucial precursor for the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. mdpi.comnih.govcore.ac.ukoiccpress.com These structures are often formed through a one-pot reaction where 6-formyluracil condenses with a suitable nitrogen-containing compound, such as urea (B33335) or guanidine, leading to cyclization and the formation of the bicyclic pyrimidine core. nih.govresearchgate.net For example, the reaction of 6-formyluracil with hydrazine (B178648) hydrate (B1144303) has been shown to lead to a ring transformation, ultimately forming 4-ureidocarbonylpyrazoles. researchgate.netresearchgate.net

Table 2: Condensation Products from 6-Formyluracil and Nitrogenous Reactants

| Nitrogen-Containing Reactant | Product Class | Specific Application/Product |

| Primary Amines (Aryl/Alkyl) | Schiff Bases (Imines) nih.govsci-hub.se | Synthesis of diverse organic intermediates nih.gov |

| Hydroxylamine (B1172632) Hydrochloride | Oximes | 6-hydroxyimino-pyridine-3-carbonitrile derivatives nih.gov |

| Hydrazine Hydrate | Hydrazones / Pyrazoles | Synthesis of 4-ureidocarbonylpyrazoles researchgate.netresearchgate.net |

| Urea / Thiourea | Fused Pyrimidines | Solid-phase synthesis of 4-aminopyrimido[4,5-d]pyrimidines nih.gov |

Elimination reactions involving derivatives of 6-formyluracil are crucial for creating unsaturated systems. A common pathway involves the dehydration of the alcohol formed from the reduction of the formyl group. For instance, 6-(hydroxymethyl)uracil, the product of nucleophilic addition of hydride, can undergo a base-catalyzed dehydration reaction to yield a reactive 6-yl radical intermediate. researchgate.net

In a different context, Knoevenagel-type condensations of 6-formyluracil with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, proceed through nucleophilic addition followed by the elimination of a water molecule. ias.ac.in This sequence results in the formation of 5-(substituted vinyl)-uracil derivatives. ias.ac.in The reaction conditions, such as temperature and the use of a base like triethylamine, depend on the acidity of the active methylene compound. ias.ac.in

The interaction of 6-formyluracil derivatives with light can induce significant chemical changes, leading to the formation of various photoproducts. These processes are of interest in the context of DNA damage and photodynamic therapy.

Formyluracil derivatives exhibit notable photochemical reactivity. nih.gov Upon absorption of photons, typically in the UV range, the molecule is promoted to an electronically excited state, which significantly alters its reactivity. nih.gov 5-Formyluracil (B14596) (an isomer of 6-formyluracil) has been identified as a potential intrinsic DNA photosensitizer. researchgate.netresearchgate.netdntb.gov.ua This means that upon excitation, it can transfer its energy to adjacent molecules, such as thymine (B56734), inducing further photochemical reactions like the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs), a form of DNA damage. nih.govdntb.gov.ua

Studies on 5-alkyluracils have shown that irradiation at 254 nm can lead to the cleavage of the alkyl substituent through an intramolecular electrocyclic photoaddition intermediate. nih.gov While this is not directly on the formyl derivative, it highlights the susceptibility of the uracil ring and its substituents to photochemical transformations. nih.gov In some cases, photolysis can be used strategically, for example, to deprotect a photolabile group attached to a formyluracil derivative within a DNA strand to study DNA-protein cross-linking. chinesechemsoc.org Furthermore, photocatalytic reactions, such as the allylation of aldehydes on DNA, can be driven by light under mild, neutral conditions, expanding the toolbox for DNA functionalization. sioc.ac.cn

Photochemical reactions involving formyluracil are often mediated by reactive oxygen species (ROS). researchgate.net A photosensitizer, upon absorbing light, can transfer its energy to molecular oxygen (O₂), converting it from its stable triplet ground state to the highly reactive singlet state (¹O₂). wikipedia.org This is known as a Type II photosensitization process. wikipedia.org

5-Formyluracil itself can act as a photosensitizer, potentially generating singlet oxygen. researchgate.net The generated ROS can then oxidize other molecules. For instance, the reaction of hydroxyl radicals (•OH) with thymine is a known pathway to the formation of 5-(hydroxymethyl)uracil and subsequently 5-formyluracil. researchgate.netncats.ionih.gov The 5-(uracilyl)-methyl peroxyl radical (TOO•), formed from the reaction of the 5-uracilyl-methyl radical with oxygen, can propagate damage by reacting with adjacent nucleobases, leading to tandem lesions. nih.gov This highlights the dual role of formyluracil derivatives: they can be products of oxidative damage and can also participate in propagating further damage through photosensitization mechanisms. researchgate.netnih.gov

Tautomerism and Protonation Equilibria

Investigation of Tautomeric Forms in Solution and Solid State

Like other uracil derivatives, 6-formyluracil can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The principal tautomeric forms include the diketo, keto-enol, and dienol forms.

Tautomeric Forms in the Solid State:

Tautomeric Equilibria in Solution:

In solution, the tautomeric equilibrium is influenced by the solvent's polarity. However, for uracil and its derivatives, the diketo form remains the most stable and predominant species even in aqueous solutions. mdpi.com Computational and experimental studies on various uracil derivatives consistently show a significant energy difference between the diketo form and the less stable enol forms, often by 10–20 kcal/mol. mdpi.com This large energy gap means that the concentration of "rare" enol tautomers is typically very low, often below 0.1%, making them difficult to detect experimentally via methods like NMR spectroscopy. mdpi.comreddit.com

The potential tautomers of 6-formyluracil are illustrated below, with the diketo form being the most prevalent.

| Tautomeric Form | Structure | Predominance |

| Diketo (2,4-dioxo) |  | Most Stable |

| Keto-enol (2-hydroxy-4-oxo) |  | Minor |

| Keto-enol (4-hydroxy-2-oxo) |  | Minor |

| Dienol (2,4-dihydroxy) |  | Very Minor |

This table illustrates the primary tautomeric forms of 6-formyluracil. The diketo form is the most stable and predominant in both solid and solution phases.

Deprotonation Equilibria and Basicity of Heterocyclic Nitrogen Atoms

The uracil ring contains two heterocyclic nitrogen atoms, N1 and N3, which are weakly acidic and can undergo deprotonation. The acidity of these protons is influenced by the nature of substituents on the pyrimidine ring.

The deprotonation equilibria are characterized by the pKa values of the N1-H and N3-H protons. For the related compound, 5-formyluracil, computational studies have determined the pKa values for deprotonation at both sites. psu.edu Given the electronic similarities, these values provide a strong indication of the expected acidity of 6-formyluracil. The electron-withdrawing nature of the formyl group is expected to increase the acidity (lower the pKa) of the N-H protons compared to unsubstituted uracil (pKa ≈ 9.42). psu.edu

Calculated pKa Values for Deprotonation of 5-Formyluracil

| Deprotonation Site | Calculated pKa | Preferred Site |

|---|---|---|

| N1-H | 8.16 | Yes |

| N3-H | 9.07 | No |

Data sourced from a first-principles calculation of pKa values for 5-substituted uracils. psu.edu These values suggest that deprotonation is more likely to occur at the N1 position.

These calculations indicate that the N1-H proton is more acidic than the N3-H proton, making N1 the preferred site of initial deprotonation. psu.edu This preference is attributed to the electronic effects of the substituents and the relative stability of the resulting anions.

In terms of basicity, the heterocyclic nitrogen atoms of uracil derivatives are generally weak bases. scispace.comlibretexts.org Protonation typically occurs at the carbonyl oxygen atoms rather than the nitrogen atoms, as the lone pairs on the nitrogen atoms are involved in the aromatic system or are less available due to the electron-withdrawing nature of the adjacent carbonyl groups. A computational study on 6-amino-5-formyluracil, a compound with a similar substitution pattern, investigated the basicity of various potential protonation sites. The study found that the exocyclic nitrogen of the amino group was the most basic site, followed by the ring nitrogens (N3 and N1), and then the carbonyl oxygens. worldscientific.com While 6-formyluracil lacks the basic amino group, this study supports the general understanding that the ring nitrogens in such uracil derivatives are not strong basic centers.

Structural Elucidation and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis

Crystal Packing and Intermolecular Hydrogen Bonding Networks

In the solid state, uracil (B121893) and its derivatives commonly form extensive hydrogen-bonding networks that define their crystal packing. A recurrent and highly stable motif is the formation of centrosymmetric dimers through R22(8) graph set interactions, typically involving the N3–H donor and the C2=O acceptor of two neighboring molecules. mdpi.com These dimers can then act as building blocks, connecting to adjacent units through other hydrogen bonds to form tapes, sheets, or more complex three-dimensional structures. mdpi.comresearchgate.net

In the case of uracils substituted at the C6 position, such as 6-halouracils, this fundamental dimeric structure is preserved. These primary dimers are further interconnected by additional hydrogen bonds, for instance, involving the N1-H donor and the O2 acceptor of an adjacent dimer, creating a layered architecture. mdpi.com The presence of a water molecule in 6-formyluracil monohydrate would introduce additional hydrogen bonding capabilities, acting as both a donor and an acceptor to bridge different uracil molecules or dimers, further stabilizing the crystal lattice.

The table below details the hydrogen-bond geometries observed in related 6-halouracil compounds, illustrating the typical interactions that govern the crystal packing in C6-substituted uracils.

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Compound |

| N3-H3···O2 | 0.86 | 1.86 | 2.719(3) | 175 | 6Clura |

| N1-H1···O2 | 0.86 | 1.95 | 2.809(3) | 175 | 6Clura |

| N3-H3···O2 | 0.86 | 1.86 | 2.720(5) | 174 | 6Iura |

| N1-H1···O2 | 0.86 | 1.98 | 2.833(5) | 173 | 6Iura |

| N3-H3···O2 | 0.86 | 1.86 | 2.716(3) | 176 | 6Cl6Mura |

| N1-H1···O2 | 0.86 | 1.98 | 2.831(3) | 172 | 6Cl6Mura |

| Data sourced from a study on 6-halouracils, demonstrating typical hydrogen bonding patterns. mdpi.com |

Analysis of Halogen Bonding Interactions in Uracil Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region on an adjacent molecule. nih.govnih.gov This interaction has emerged as a powerful tool in supramolecular chemistry and crystal engineering due to its strength and high directionality. nih.govresearchgate.net

In studies of 6-halouracil derivatives, it has been demonstrated that halogen bonding can play a significant role in dictating the crystal packing, acting in concert with traditional hydrogen bonds. mdpi.com A key finding is the site selectivity of this interaction. The C2 carbonyl oxygen (part of the urea (B33335) moiety) is not typically saturated by strong hydrogen bonds in the common dimeric motif, leaving it available to act as a halogen bond acceptor. mdpi.com In contrast, the C4 oxygen is often involved as a hydrogen bond acceptor. This results in the formation of C-X···O2 (where X is Cl or I) halogen bonds. mdpi.com

Conformational Analysis in the Solid State

The conformational flexibility of substituent groups can have a profound impact on the crystal packing of a molecule. For 6-formyluracil, the key conformational feature is the orientation of the formyl group relative to the uracil ring. Rotation around the C6-C(formyl) single bond can lead to different conformers, primarily described as syn or anti. The relative energies of these conformers and the barriers to their interconversion are influenced by steric and electronic factors. egyankosh.ac.in

Supramolecular Self-Assembly of Uracil Derivatives

Supramolecular self-assembly refers to the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.orgnih.gov Uracil derivatives are excellent candidates for this bottom-up approach to materials design due to their well-defined hydrogen bonding sites and π-stacking capabilities. acs.orgresearchgate.net

Designed Supramolecular Assemblies Utilizing 6-Formyluracil Scaffold

The specific geometry and functional groups of the 6-formyluracil scaffold make it a versatile building block for constructing complex, multi-component supramolecular systems. nih.gov The uracil moiety provides reliable hydrogen-bonding sites for directing assembly, while the formyl group offers a reactive handle for covalent modification or can participate directly in non-covalent interactions.

A notable example involves the use of 1-butyl-6-formyluracil to synthesize meso-substituted porphyrins. nih.gov In this design, the uracil unit is appended to a porphyrin core, creating a building block with complementary hydrogen bonding motifs. These porphyrin-uracil constructs are designed to self-assemble into various multi-porphyrin arrays with predefined geometries, such as dimers and tetrameric squares, held together by the specific hydrogen bonds formed between the uracil groups. nih.gov This work demonstrates how the 6-formyluracil scaffold can be integrated into larger molecular frameworks to direct their hierarchical self-assembly into functional superstructures.

Influence of Formyl Group on Intermolecular Interactions

The introduction of a formyl group at the C6 position significantly modulates the electronic properties of the uracil ring, which in turn influences its intermolecular interactions. The formyl group is electron-withdrawing, which affects the acidity of the N-H protons and the hydrogen bond accepting ability of the carbonyl oxygens. acs.org

Studies on the molecular recognition of uracil and its derivatives have shown that electron-withdrawing substituents, such as a formyl group, increase the acidity of the N(3)H proton. acs.org This enhanced acidity can lead to stronger hydrogen bonds when paired with a suitable acceptor. This principle has been demonstrated in a study where a synthetic receptor showed preferential binding to uracil derivatives with lower pKa values for their N(3)H units. acs.org Therefore, the formyl group in 6-formyluracil not only provides a potential interaction site itself but also electronically tunes the existing hydrogen bonding donors and acceptors on the uracil ring, impacting the strength and geometry of the resulting supramolecular assemblies.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. arxiv.orgacs.orgarxiv.org For uracil (B121893) derivatives, DFT calculations are crucial for understanding how substituents, like the formyl group at the C6 position, influence the molecule's electronic and structural properties. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, charge transfer, and the delocalization of electron density arising from hyperconjugative interactions. researchgate.netresearchgate.net For uracil derivatives, NBO analysis can elucidate the stability conferred by interactions between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. researchgate.net

Computational studies on the closely related 6-amino-5-formyluracil derivatives show that these molecules exist predominantly in an amino-formyl-keto tautomeric form with significant imino character. researchgate.networldscientific.com The order of basicity for protonation sites in these related derivatives was determined to be N9 > (N3 > N1) > (O8 > O4 > O2), highlighting the influence of the substituents on the electronic properties of the uracil ring. worldscientific.com

Prediction of Spectroscopic Properties

DFT calculations are a reliable method for predicting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, allows for a precise assignment of vibrational modes. nih.gov

For example, in a study of 5-nitroindan, DFT calculations using the B3LYP method were employed to determine vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra after the application of scaling factors. researchgate.net Similarly, theoretical calculations for 6-formyluracil would predict characteristic stretching frequencies for the C=O groups of the uracil ring, the C=O of the formyl group, N-H stretching, and various ring deformation modes.

Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and UV-Vis absorption spectra. nih.govrsc.org Studies on 5-formyluracil (B14596) (ForU) show that TD-DFT can reproduce the global band shapes of its absorption spectrum, although minor shifts compared to experimental spectra can occur due to solvent effects that are not perfectly captured by continuum solvation models. rsc.org For 6-formyluracil, TD-DFT would be instrumental in assigning the observed absorption bands to specific electronic transitions, such as n → π* and π → π* transitions, and understanding how the formyl group's position influences the absorption wavelengths. rsc.orgusc.edu

Reaction Pathway and Transition State Analysis

DFT calculations are invaluable for mapping out reaction mechanisms, locating transition states, and calculating activation energy barriers. researchgate.net This provides a molecular-level understanding of a compound's synthesis, degradation, and reactivity with other molecules. For 6-formyluracil, this could involve modeling its synthesis or its participation in subsequent reactions, such as the formation of oximes. nih.govoup.com

The formation of oximes from an aldehyde and an alkoxyamine is a well-established reaction in bioconjugation. nih.gov The mechanism proceeds through the formation of a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the final oxime product. acs.org DFT calculations can model this entire pathway, determining the energies of intermediates and the transition state for the rate-limiting dehydration step.

Furthermore, studies on the fragmentation of the uracil cation have used DFT to calculate the energy barriers for the cleavage of different bonds. researchgate.net It was found that cleavage of the N(3)-C(4) and N(1)-C(2) bonds is energetically more favorable than cleavage of the C(5)-C(6) bond. researchgate.net Similar computational analyses for 6-formyluracil could predict its fragmentation patterns in mass spectrometry or its degradation pathways under various conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time evolution of a system of interacting atoms or molecules, providing detailed information on conformational dynamics and intermolecular interactions. acs.orguni-muenchen.dearchive.org This technique is essential for understanding how molecules like 6-formyluracil monohydrate behave in solution or in condensed phases and how they interact with their environment, such as solvent molecules or biological macromolecules. escholarship.orgnih.govmdpi.com

Conformational Flexibility and Dynamics in Solution and Condensed Phases

Even seemingly rigid molecules like uracil derivatives exhibit conformational flexibility, particularly concerning substituent groups. For 6-formyluracil, a key conformational feature is the orientation of the formyl group relative to the pyrimidine (B1678525) ring. MD simulations can explore the potential energy surface associated with the rotation around the C6-C(formyl) bond, revealing the preferred conformations and the energy barriers between them.

While MD simulations specific to this compound are not prominent in the literature, studies on related systems demonstrate the utility of the approach. For example, MD simulations have been used to assess the free energy surface of molecules in solution, identifying stable conformational states. ethz.ch For 6-formyluracil, simulations in an aqueous environment would reveal the dynamics of the formyl group and the stability of the monohydrate complex, tracking the hydrogen bonding patterns between the water molecule and the uracil derivative over time. Such simulations have been used to study the conformational dynamics of damaged DNA containing 5-formyluracil. oup.com

Simulation of Intermolecular Interactions and Solvent Effects

The interactions of a molecule with its surroundings, particularly with solvent molecules, are critical to its behavior and properties. researchgate.networldscientific.com MD simulations explicitly model these interactions, providing a dynamic picture of the solvation shell around the molecule. nih.gov For this compound, simulations can characterize the hydrogen bonding network involving the water of hydration and surrounding solvent molecules.

Hirshfeld surface analysis, often used in conjunction with crystal structure data, can be applied to MD simulation snapshots to visualize and quantify intermolecular contacts. nih.gov This analysis partitions the space in the crystal among molecules and can highlight the relative contributions of different types of interactions (e.g., H-bonds, π-π stacking).

The influence of the solvent on tautomeric equilibria can also be investigated. For 6-amino-5-formyluracil derivatives, the PM3-COSMO model (a semi-empirical quantum method combined with a continuum solvation model) was used to evaluate how the medium affects molecular stability and tautomerization energies. worldscientific.com The study found that upon deprotonation in aqueous solution, there is a growing contribution from enolyzed forms, which explains the increased lability of the carbonyl bonds. worldscientific.com Full MD simulations with explicit solvent models could provide a more detailed, dynamic view of these solvent-solute interactions for this compound.

Crystal Structure Prediction (CSP) for Polymorphism Studies

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements, or polymorphs, of a molecule based solely on its chemical diagram. arxiv.org This is particularly crucial in the pharmaceutical industry, where different polymorphs of an active pharmaceutical ingredient can exhibit significant variations in physical properties such as solubility, stability, and bioavailability. mmlpi.ch The process of CSP typically involves two main stages: generating a comprehensive set of plausible crystal structures and then ranking them based on their calculated lattice energies.

The challenge of CSP increases with molecular size and flexibility. For molecules like 6-Formyluracil, which possess flexible torsion angles, the number of possible conformations that need to be evaluated grows exponentially. To tackle this, modern CSP workflows often integrate various computational techniques. The search for candidate structures can be performed using methods like random searching or more sophisticated genetic algorithms. arxiv.org These generated structures are then subjected to energy minimization.

The ranking of potential polymorphs is a critical step and relies on accurately calculating their relative lattice energies. Density Functional Theory (DFT) with corrections for dispersion forces is a common high-level method used for this purpose, as it provides reliable energy calculations. mmlpi.chnih.gov However, due to its computational cost, a multi-tiered approach is often employed. This may involve initial screening with faster, less accurate methods like force fields, followed by more precise DFT calculations for the most promising low-energy candidates. arxiv.org Machine learning potentials are also emerging as a way to accelerate these predictions, offering a balance between the accuracy of ab initio methods and the efficiency of empirical force fields. arxiv.org

While specific CSP studies on this compound are not extensively detailed in publicly available literature, the principles of CSP are directly applicable. Such a study would explore how the formyl group and the water of hydration influence the intermolecular interactions, particularly hydrogen bonding, leading to different potential polymorphic forms. The goal would be to create a crystal energy landscape, highlighting the most likely observable crystal structures.

Tautomeric Preference and Energetic Stability Modeling

Uracil and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers is critical as it can influence the molecule's chemical reactivity and biological function. Theoretical modeling is an essential tool for determining the energetic preference of these tautomeric forms.

For uracil derivatives, the primary tautomeric equilibrium is between the diketo, keto-enol, and dienol forms. Computational studies on related molecules provide insight into the likely behavior of 6-Formyluracil. Theoretical calculations for 5-fluorouracil (B62378) (5-FU), for instance, have shown that the diketo tautomer is overwhelmingly the most stable form in both the gas phase and in aqueous solution. mdpi.com Studies on 5-hydroxyuracil (B1221707) also indicate a preference for the keto form at the 2nd and 4th positions. nih.gov

The stability of different tautomers is evaluated by calculating their relative Gibbs free energies (ΔG). A variety of computational methods are used for this, including Density Functional Theory (DFT) at levels like B3LYP and M06-2X, often combined with a basis set such as 6-311++G(d,p). mdpi.comworldscientific.com Solvation models, like the Polarizable Continuum Model (PCM), are incorporated to simulate the effects of a solvent, such as water. mdpi.com

In a study on 6-amino-5-formyluracil, a closely related derivative, calculations showed that the amino-formyl-keto tautomer is the most stable form in an aqueous phase. worldscientific.com This suggests that the diketo form of the uracil ring is likely to be preferred for 6-Formyluracil as well. The presence of the electron-withdrawing formyl group at the 6-position can influence the acidity of the N1 and N3 protons, but the fundamental preference for the diketo tautomer, which is characteristic of the uracil ring, is expected to be maintained.

Table 1: Theoretical Tautomer Stability of 5-Fluorouracil (a Uracil Derivative) in Gas Phase

| Tautomer | Description | Relative Gibbs Free Energy (ΔG) in kcal/mol (B3LYP/6-311++G**) |

| T1 | Diketo | 0.00 |

| T2 | O2-enol | 9.07 |

| T3 | O4-enol | 12.59 |

| T4 | O2,O4-dienol | 20.84 |

This table is based on data for 5-Fluorouracil and serves as an illustrative example of tautomeric energy differences in substituted uracils. The values are from theoretical calculations and represent the relative stability compared to the most stable tautomer (T1). mdpi.com

Biochemical and Enzymatic Interactions: in Vitro Mechanistic Studies

Enzyme Inhibition Mechanism

The biological activity of 6-formyluracil and its derivatives has been investigated through their interactions with various enzyme systems. A primary focus of this research has been on enzymes involved in DNA repair, given the structural similarity of the uracil (B121893) core to DNA bases.

Uracil DNA Glycosylase (UNG) is a critical DNA repair enzyme that identifies and removes uracil from DNA, a process initiated by cleaving the N-glycosidic bond. wikipedia.orgebi.ac.uk This function makes UNG a significant target for inhibitors, as blocking its activity can enhance the efficacy of certain anticancer drugs or act as an antiviral or antibacterial strategy. mdpi.comoncotarget.com

Derivatives of 6-formyluracil have been identified as inhibitors of UNG. Specifically, 6-formyluracil O-methyl oxime demonstrates a clear competitive mode of inhibition. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the actual substrate from binding. libretexts.org This type of inhibition is reversible and depends on the concentrations of both the inhibitor and the substrate. libretexts.org The 6-formyluracil O-methyl oxime was found to have a competitive inhibition constant (Kc) of 45 ± 2 μM. nih.gov This indicates that the 6-formyluracil moiety itself is a key element that competes with uracil for binding within the UNG active site. nih.gov

Research into the development of more potent UNG inhibitors has explored the structure-activity relationships (SAR) of various 6-formyluracil derivatives. By tethering the 6-formyluracil oxime to other chemical fragments, researchers have created heterodimers with significantly enhanced inhibitory activity. nih.gov

A key finding was that linking 6-formyluracil (designated as compound 3 ) via an oxime bond and a linker to 2,4-dihydroxybenzaldehyde (B120756) (compound 13 ) produced a potent inhibitor, 3-(3)-13 . nih.gov The length of the linker was found to be crucial, with a linker of three carbons (n=3) providing maximal activity. The resulting compound, 3-(3)-13 , had a measured IC₅₀ value of 1.1 μM. nih.gov

Further studies analyzed the energetic contributions of the different parts of these tethered inhibitors. For instance, the compound 3-(3)-27 , another heterodimer, showed a binding affinity 140 times greater than the 6-formyluracil O-methyl oxime binding element alone. nih.gov This demonstrates a significant synergistic benefit from tethering the two components. The competitive inhibition constant (Kc) for 3-(3)-27 was 0.32 μM, a substantial improvement over the 45 μM Kc of the 6-formyluracil O-methyl oxime (51 ) by itself. nih.gov This enhancement corresponds to a free energy benefit of approximately -3 kcal/mol gained by attaching the trihydroxybenzaldoxime portion to the 6-formyluracil oxime element. nih.gov

| Compound | Description | Inhibitory Constant (Kc / Ki) | IC50 |

|---|---|---|---|

| 6-Formyluracil O-methyl oxime (51) | Core binding element | 45 ± 2 μM | Not Reported |

| 3-(3)-13 | Heterodimer of 6-formyluracil and 2,4-dihydroxybenzaldehyde | Not Reported | 1.1 μM |

| 3-(3)-27 | Heterodimer with trihydroxybenzaldoxime | 0.32 μM | Not Reported |

While UNG is a primary target, formyluracils can interact with other enzyme systems. The isomer, 5-formyluracil (B14596), is recognized and excised from DNA by a specific 5-formyluracil-DNA glycosylase (FDG), which is a monofunctional DNA glycosylase. researchgate.net Additionally, proteins of the nucleotide excision repair (NER) pathway, such as the XPC-HR23B complex, have been shown to bind to DNA containing 5-formyluracil, indicating it can be a substrate for this repair pathway as well. nih.gov Although these studies focus on the 5-formyl isomer, they suggest that 6-formyluracil could potentially be recognized by other DNA repair enzymes beyond UNG. Furthermore, various other uracil derivatives have been shown to inhibit different classes of enzymes, such as carbonic anhydrases, highlighting the potential for the uracil scaffold to serve as a basis for diverse enzyme inhibitors. nih.gov

Inhibition of Uracil DNA Glycosylase (UNG)

Competitive Inhibition Modes

In Vitro Enzymatic Assays for Mechanistic Elucidation

In vitro enzymatic assays are fundamental tools for understanding the mechanisms of enzyme inhibition. databiotech.co.il These assays are performed in a controlled environment outside of a living organism, which allows for the precise measurement of how a compound affects an enzyme's activity. databiotech.co.il For studying inhibitors like 6-formyluracil derivatives, these assays can determine key parameters such as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki or Kc), as well as elucidate the mode of inhibition (e.g., competitive, non-competitive). nih.govdatabiotech.co.il Typically, these assays involve incubating the enzyme, a substrate, and the inhibitor, then measuring the rate of product formation. nih.gov

The concept of substrate specificity is central to enzyme function. Uracil-DNA glycosylase efficiently hydrolyzes the glycosidic bond of uracil in both single-stranded and double-stranded DNA. neb.com Its activity extends to some synthetic uracil analogs, such as 5-fluorouracil (B62378) (5-FU), though often at reduced rates compared to uracil. nih.gov

While 6-formyluracil itself acts as an inhibitor rather than a substrate for UNG, the study of how related molecules are processed by other enzymes provides insight into specificity. For example, the NER protein complex XPC-HR23B shows different binding affinities for DNA containing 5-formyluracil depending on the opposing base, with the highest affinity for a mismatch with cytosine (fU:C). nih.gov This demonstrates that the surrounding DNA sequence and base pairing can significantly influence how an enzyme or protein recognizes a modified base. nih.gov Such detailed in vitro studies are crucial for mapping the full range of enzymatic interactions for compounds like 6-formyluracil monohydrate.

Nucleic Acid Interactions: in Vitro Characterization

DNA and RNA Binding Modes

Studies involving 6-formyluracil have utilized it as a substrate fragment to explore the binding mechanisms of DNA repair enzymes. nih.govoup.com These investigations provide indirect evidence of its binding characteristics when incorporated into larger, more complex molecules.

Research on inhibitors for the human Uracil (B121893) DNA Glycosylase (UNG2) enzyme has employed 6-formyluracil as a starting fragment. nih.govoup.com In these studies, inhibitors derived from 6-formyluracil are shown to occupy the enzyme's active site, which is normally where the uracil base would be recognized and bound within a DNA strand. nih.gov This suggests a binding mode that mimics the natural interaction between a nucleobase and the enzyme.

The binding of these small molecule inhibitors, built upon the 6-formyluracil scaffold, surprisingly emulates the hydrogen bonding and electrostatic interactions characteristic of a much larger DNA substrate binding to the enzyme. nih.govoup.com The interaction occurs within the uracil recognition pocket and the adjacent DNA binding groove of the enzyme, indicating a non-intercalative mode of binding. nih.govoup.com This approach leverages the structural properties of 6-formyluracil to engage with the enzyme in a manner analogous to groove binding and electrostatic contacts, without inserting itself between the base pairs of a DNA helix.

Direct quantitative assessment of the binding affinity of 6-formyluracil monohydrate to DNA or RNA is not extensively documented in the available literature. However, its utility as a core component in enzyme inhibitors has provided quantitative data on the binding affinity of its derivatives to specific protein targets like the UNG2 enzyme. These values, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), quantify the effectiveness of the derivative compounds at inhibiting enzyme function, which is a proxy for their binding affinity to the enzyme's active site.

For instance, an O-methyl oxime derivative of 6-formyluracil was found to have a Ki of 45 μM against UNG2. nih.gov More complex derivatives, developed through tethering strategies, have shown significantly improved affinity. nih.gov

Table 1: Inhibitory Activity of 6-Formyluracil Derivatives against UNG2 Enzyme

| Derivative Compound | Target | Metric | Value |

|---|---|---|---|

| 2-(2)-13 | UNG2 | IC50 | 5.8 μM nih.gov |

| 3-(3)-13 | UNG2 | IC50 | 1.1 μM nih.gov |

| 6-formyluracil O-methyl oxime | UNG2 | Ki | 45 μM nih.gov |

This table presents the inhibitory constants for derivatives of 6-formyluracil against the UNG2 enzyme, reflecting the binding affinity to the enzyme's active site, not directly to DNA.

A detailed investigation into the direct impact of this compound on the thermal stability (e.g., melting temperature, Tm) of DNA or RNA duplexes could not be found in the reviewed scientific literature.

Quantitative Assessment of Binding Affinity

Integration into Oligonucleotides and its Biological Consequences

While the integration of modified nucleobases into oligonucleotides is a common strategy for studying their biological effects, specific research detailing the incorporation of 6-formyluracil into oligonucleotides and its subsequent consequences is not available in the reviewed literature. Studies in this area have predominantly focused on the isomer 5-formyluracil (B14596).

No research findings were available that specifically examined the template activity of oligonucleotides containing 6-formyluracil for DNA polymerases.

There is no available data from the reviewed literature concerning the effects of 6-formyluracil, when integrated into a DNA sequence, on the recognition and cleavage activities of restriction endonucleases.

Template Activity for DNA Polymerases

Characterization of 6-Formyluracil as a Modified Nucleobase within DNA/RNA Structures

6-Formyluracil (6-fU), also known as orotaldehyde (B3021436), is a modified pyrimidine (B1678525) base that can arise from the oxidative damage of the thymine (B56734) methyl group in DNA. acs.org Its presence in nucleic acid structures introduces significant chemical and structural perturbations that affect DNA stability, replication, transcription, and interaction with proteins. acs.orgnih.gov As a modified nucleobase, it is a subject of research to understand its biological consequences and role in epigenetic signaling. mdpi.comnih.govacs.org

The characterization of 6-formyluracil within DNA and RNA duplexes involves studying its impact on the structural integrity of the helix, its base-pairing properties, and its influence on the enzymatic processes that act upon DNA. acs.orgnih.govacademie-sciences.fr The electron-withdrawing nature of the 5-formyl group significantly alters the chemical properties of the uracil ring, leading to distinct behaviors compared to the canonical base thymine. acs.org

Detailed Research Findings

Glycosidic Bond Instability: The presence of a 6-formyluracil residue in a DNA strand leads to a notable decrease in the stability of its N-glycosidic bond. Under physiological conditions (pH and temperature), the half-life of the glycosidic bond of a 6-formyluracil residue in single-stranded DNA was estimated to be approximately 148 days. acs.org This is orders of magnitude shorter than that of thymine, and the instability is attributed to the inductive properties of the 5-formyl substituent. acs.org

Base-Pairing and Mutagenesis: In vitro studies have shown that 6-formyluracil can mispair during DNA replication. While it can form a base pair with adenine (B156593) (A), it also directs the incorporation of cytosine (C) opposite the lesion. nih.gov This indicates that the 6-formyluracil-adenine (fU-A) base pair is less stable than a standard thymine-adenine (T-A) pair, and that 6-formyluracil can adopt a conformation that allows it to pair with guanine (B1146940) (G), leading to potential T to C transition mutations. nih.govoalib.com

Interaction with DNA-Binding Proteins: The modification of thymine to 6-formyluracil can interfere with the recognition and binding of sequence-specific DNA-binding proteins. For instance, the transcription factor AP-1, which makes specific contacts with thymine methyl groups in its DNA recognition sequence, shows inhibited binding when thymine is substituted with 6-formyluracil. acs.org This inhibition suggests that oxidative damage to thymine can directly impact gene regulation by altering protein-DNA interactions. acs.org

Effect on Restriction Enzyme Cleavage: The substitution of thymine with 6-formyluracil within the recognition sites of certain restriction endonucleases can inhibit or completely prevent DNA cleavage. Studies using oligonucleotides containing 6-formyluracil have demonstrated this inhibitory effect on enzymes like HincII and SalI. nih.gov In contrast, a related oxidative product, 5-hydroxymethyluracil (B14597), did not show the same inhibitory effect, highlighting the specific consequence of the formyl group. nih.gov

Impact on In Vitro Transcription: The presence of 6-formyluracil in a single-stranded DNA template has been shown to affect transcription by T7 RNA polymerase. Kinetic experiments revealed that the yield of transcription was actually increased when the template contained this modified base compared to templates with thymine or other oxidative lesions like 5-hydroxymethyluracil. academie-sciences.fr

The following tables summarize key quantitative and qualitative findings from in vitro characterization studies of 6-formyluracil in DNA structures.

Table 1: Effect of 6-Formyluracil on DNA-Protein Interactions

| Protein | DNA Sequence Context | Observation | Change in Binding Free Energy (ΔΔG) | Reference |

|---|---|---|---|---|

| AP-1 (c-Jun homodimer) | Substitution for Thymine in recognition site | Inhibition of binding | ~0.6 kcal/mol | acs.org |

| HincII | Substitution for Thymine in GTCGAC site | Inhibition of cleavage | Not Quantified | nih.gov |

| SalI | Substitution for Thymine in GTCGAC site | Prevention of cleavage | Not Quantified | nih.gov |

Table 2: Base Pairing and Replication Fidelity opposite 6-Formyluracil

| DNA Polymerase | Nucleotide Incorporated Opposite 6-fU | Implication | Reference |

|---|---|---|---|

| Klenow Fragment | dAMP (correct) and dCMP (incorrect) | Miscoding and potential for T→C transitions | nih.gov |

Role in Pyrimidine Metabolism and Dna Repair Pathways

Metabolism of 6-Formyluracil within Pyrimidine (B1678525) Pathways

6-Formyluracil, an oxidized derivative of thymine (B56734), interfaces with the intricate network of pyrimidine metabolism, which encompasses both the synthesis of new nucleotides (de novo synthesis) and the recycling of pre-existing bases and nucleosides (salvage pathways). creative-proteomics.comwikipedia.org Pyrimidine metabolism is fundamental for the production of DNA and RNA building blocks, ensuring genomic integrity and cell proliferation. creative-proteomics.com

While de novo synthesis builds pyrimidines from simple molecules like bicarbonate and aspartate, salvage pathways recover bases and nucleosides from the degradation of DNA and RNA. creative-proteomics.comwikipedia.org In some microorganisms, such as Neurospora crassa, the catabolism of thymine involves a sequential oxidation process. An enzyme, thymine hydroxylase, catalyzes the oxidation of thymine to 5-carboxyuracil through the intermediates 5-hydroxymethyluracil (B14597) and 5-formyluracil (B14596). acs.org Cell-free preparations from Neurospora crassa have been shown to form 5-formyluracil. nih.gov This positions 6-formyluracil (a form of 5-formyluracil) as an intermediate in the pyrimidine catabolic pathway in these organisms.

The pyrimidine salvage pathway serves two primary functions: recycling pyrimidines for nucleotide synthesis and their catabolism to provide carbon and nitrogen. spandidos-publications.com Enzymes like uridine (B1682114) phosphorylase and thymidine (B127349) phosphorylase are key to this process, converting free bases like uracil (B121893) and thymine into their respective nucleosides. wikipedia.org While the direct entry of 6-formyluracil into salvage pathways for nucleotide synthesis is not as clearly defined as that of canonical pyrimidines, its existence as a catabolic intermediate highlights its integration within the broader pyrimidine metabolic network.

6-Formyluracil as an Oxidative DNA Lesion

6-Formyluracil (commonly referred to as 5-formyluracil or 5-foU in the context of DNA) is a significant form of oxidative DNA damage. plos.orgoup.com It is recognized as a naturally occurring DNA lesion that can arise from the oxidation of the methyl group of thymine.

Reactive oxygen species (ROS), generated during normal cellular metabolism and through exposure to exogenous agents like ionizing radiation and chemical oxidants, can inflict damage on DNA bases. oup.comnih.gov The methyl group of thymine is particularly susceptible to attack by hydroxyl radicals. oup.com This attack leads to the formation of 5-hydroperoxymethyluracil, which then decomposes to yield 5-hydroxymethyluracil and 5-formyluracil. oup.comoup.comnih.gov This process makes 5-formyluracil one of the major oxidation products of thymine found in cellular DNA. nih.gov The formation of 5-formyluracil is a key event in the spectrum of oxidative DNA damage, which includes a variety of lesions that can challenge the integrity of the genome. nih.gov

| Precursor Base | Reactive Species | Intermediate Product | Resulting Lesion |

|---|---|---|---|

| Thymine | Hydroxyl Radical (•OH) | 5-Hydroperoxymethyluracil | 5-Formyluracil (6-Formyluracil) |

The presence of a 5-formyl group alters the base-pairing properties of uracil, leading to potential misincorporation during DNA replication. While 5-formyluracil can form a standard Watson-Crick base pair with adenine (B156593), its chemical structure also allows for alternative pairing. researchgate.netpsu.edu The lesion can direct the incorporation of not only dAMP (the correct nucleotide) but also dCMP opposite it. oup.com This misincorporation of guanine (B1146940) (via dGMP) opposite 5-formyluracil is a notable mutagenic event, potentially leading to T-to-C transitions.

The ability of 5-formyluracil to mispair is influenced by its different chemical forms. The common keto form is thought to pair with adenine, while an ionized (anionic) form can result in a stable mispair with guanine. researchgate.netresearchgate.net X-ray analyses have confirmed the stability of the 5-formyluracil-guanine mispair. researchgate.netpsu.edu In vitro studies have shown that various DNA polymerases can read through the 5-formyluracil lesion, but with varying fidelity, sometimes incorporating an incorrect nucleotide depending on the specific polymerase and the surrounding DNA sequence. oup.com This infidelity during replication underscores the mutagenic potential of this lesion. oup.comnih.gov

| Lesion | Standard Pairing Partner | Common Mispairing Partner(s) | Potential Mutation |

|---|---|---|---|

| 5-Formyluracil (fU) | Adenine (A) | Guanine (G), Cytosine (C), Thymine (T) | T→C, T→G, T→A Transversions |

Formation by Reactive Oxygen Species and Oxidative Damage

DNA Repair Mechanisms Associated with 6-Formyluracil

To counteract the deleterious effects of DNA lesions like 6-formyluracil, cells have evolved sophisticated DNA repair mechanisms. oup.com The primary pathway responsible for correcting small base lesions, including those caused by oxidation, is the Base Excision Repair (BER) pathway. plos.orgoup.comfrontiersin.org

The BER pathway is initiated by a class of enzymes called DNA glycosylases, which recognize and excise the damaged base by cleaving the N-glycosidic bond that links it to the DNA backbone. nih.govfrontiersin.org Several DNA glycosylases in both bacteria and humans have been identified that can recognize and remove 5-formyluracil from DNA. plos.org

In humans, key glycosylases involved in the repair of 5-formyluracil include:

hNTH1 (human endonuclease III homolog): This bifunctional glycosylase possesses both DNA glycosylase and AP lyase activity. oup.comnih.gov It recognizes 5-formyluracil in DNA, removes the damaged base, and then cleaves the DNA backbone. oup.comnih.gov hNTH1 can remove 5-formyluracil when it is paired with any of the four standard bases (G, A, T, or C), with a preference for mispairs like 5-foU/G. nih.gov

SMUG1 (single-strand-selective monofunctional uracil-DNA glycosylase): This monofunctional glycosylase is also a key player in the removal of 5-formyluracil. psu.edujst.go.jpresearchgate.net SMUG1 efficiently excises 5-formyluracil, particularly when it is mispaired with cytosine or thymine, which may help to explain the types of mutations observed if the lesion is not repaired before replication. psu.edu

The repair process initiated by these glycosylases creates an apurinic/apyrimidinic (AP) site, which is further processed by other BER enzymes, including an AP endonuclease, a DNA polymerase, and a DNA ligase, to restore the original DNA sequence. plos.orgnih.gov The efficient removal of 5-formyluracil by the BER system is crucial for preventing mutations and maintaining genomic stability. plos.org

| Human BER Glycosylase | Function Type | Substrate Preference for 5-foU Mispair | Reference |

|---|---|---|---|

| hNTH1 | Bifunctional (Glycosylase/AP Lyase) | 5-foU/G > 5-foU/T ≈ 5-foU/C > 5-foU/A | nih.gov |

| SMUG1 | Monofunctional (Glycosylase) | Highest activity when opposite C or T | psu.edu |

Involvement of Nucleotide Excision Repair (NER) Pathways

Nucleotide Excision Repair (NER) is a crucial DNA repair mechanism that safeguards the genome from a wide array of bulky, helix-distorting lesions. wikipedia.orgatlasgeneticsoncology.org These can include damage induced by ultraviolet (UV) radiation, such as pyrimidine dimers, and adducts from environmental mutagens. wikipedia.orgmdpi.comwikipathways.org The NER pathway operates through two main sub-pathways for damage recognition: global genomic NER (GG-NER), which surveys the entire genome, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. wikipedia.orgmdpi.com Following recognition, both pathways converge to excise a short, single-stranded DNA segment containing the lesion, which is then re-synthesized using the undamaged strand as a template. wikipedia.org

While NER is the primary mechanism for removing bulky adducts, the main pathway for repairing specific, non-bulky base lesions like oxidized pyrimidines is Base Excision Repair (BER). microbenotes.comkyushu-u.ac.jp The BER pathway is initiated by DNA glycosylases that recognize and remove the damaged base specifically. microbenotes.comkyushu-u.ac.jp However, the versatility of DNA repair systems suggests potential overlaps. NER's role is defined by its recognition of helical distortion. wikipathways.org Therefore, while a single 5-formyluracil lesion might not create a significant enough distortion to be a primary NER target, its presence, especially in concert with other nearby damage, could potentially trigger the NER pathway. The cell employs a multi-tiered defense, and while BER is the specialized tool for lesions like 5-formyluracil, NER provides a broader surveillance mechanism for general genomic integrity. kyushu-u.ac.jp

Specificity of DNA Glycosylases and Repair Proteins

The primary response to the presence of 5-formyluracil (5-foU) in DNA is handled by the Base Excision Repair (BER) pathway, which is initiated by highly specific enzymes called DNA glycosylases. oup.comkyushu-u.ac.jp These enzymes recognize the damaged base and cleave the N-glycosidic bond that links it to the DNA backbone, creating an abasic site that is further processed to restore the correct sequence. nih.govresearchgate.net

Research has identified several DNA glycosylases with specific activity against 5-formyluracil:

Human NTH1 (hNTH1): This human homolog of E. coli's Endonuclease III has been shown to possess DNA glycosylase activity that recognizes and removes 5-foU from DNA. oup.comacs.org hNTH1 acts as a bifunctional glycosylase, meaning it not only removes the base but also cleaves the DNA backbone at the resulting abasic site through a β-elimination reaction. oup.com Studies have shown that hNTH1 can form a Schiff base intermediate with oligonucleotides containing 5-foU, a key step in its catalytic mechanism. oup.com It is capable of cleaving duplex oligonucleotides containing 5-foU paired with any of the four standard bases (G, A, T, or C). oup.com

SMUG1 (Single-strand selective monofunctional uracil-DNA glycosylase): This enzyme is recognized as a primary repair protein for certain oxidized pyrimidines, including 5-formyluracil. researchgate.net Unlike its name might suggest, SMUG1 effectively excises uracil and its derivatives, like 5-foU, 5-hydroxyuracil (B1221707), and 5-hydroxymethyluracil, from both single-stranded and double-stranded DNA. researchgate.netmybiosource.comwikipedia.org Research on rat and human SMUG1 confirms its role as a 5-formyluracil-DNA glycosylase. researchgate.net Studies indicate that SMUG1 plays a dual role: acting as a backup for the primary uracil-DNA glycosylase (UNG) and as the main enzyme for repairing specific oxidative lesions like 5-foU. researchgate.net

Bacterial Glycosylases: In E. coli, several enzymes, including Nth (endonuclease III), Nei (endonuclease VIII), and MutM (formamidopyrimidine DNA glycosylase), have been reported to recognize and remove 5-foU, highlighting the conserved nature of this repair function across different organisms. oup.com

The specificity of these glycosylases is crucial for accurately identifying and initiating the repair of potentially mutagenic lesions, thereby preventing the fixation of mutations that could arise from the presence of damaged bases like 5-formyluracil in the genome.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization Techniques for Mechanistic Studies

Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of 6-formyluracil monohydrate and its interactions with other molecules. These methods provide insights into binding events, conformational changes, and structural assignments at a molecular level.

UV-Visible Spectroscopy for Binding and Concentration Studies

UV-Visible (UV-Vis) spectroscopy is a versatile technique used for both qualitative and quantitative analysis of this compound. sci-hub.seej-eng.org This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. sci-hub.seubbcluj.ro

For binding studies , changes in the UV-Vis absorption spectrum of this compound upon the addition of a binding partner, such as a metal ion or a biomolecule, can indicate an interaction. beilstein-journals.orgdntb.gov.ualibretexts.org Shifts in the maximum absorption wavelength (λmax) or changes in the absorbance intensity can be monitored to determine the stoichiometry and stability of the resulting complex. researchgate.net For instance, a decrease in absorbance with a redshift in wavelength was observed when a guest molecule interacted with a host, indicating a binding event. beilstein-journals.org

In concentration studies , UV-Vis spectroscopy provides a straightforward method for determining the concentration of this compound in a solution. instanano.comupi.edu According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ubbcluj.rolibretexts.org By constructing a calibration curve with standard solutions of known concentrations, the concentration of an unknown sample can be accurately determined. ubbcluj.roupi.edubepls.com

| Parameter | Application in this compound Research | Principle |

| λmax Shift | Indicates binding interactions with other molecules. researchgate.net | A shift in the wavelength of maximum absorbance suggests a change in the electronic environment of the chromophore upon complexation. |

| Absorbance Intensity Change | Monitors the extent of binding or reaction. beilstein-journals.org | An increase or decrease in absorbance at a specific wavelength can be used to follow the formation or consumption of a species. |

| Beer-Lambert Law | Quantifies the concentration of the compound in solution. bepls.com | A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. libretexts.org |

Fluorescence Spectroscopy for Interaction and Dynamic Analysis

Fluorescence spectroscopy is a highly sensitive technique that can be employed to study the interactions and dynamics of fluorescent molecules like derivatives of 6-formyluracil. horiba.comunito.it This method involves exciting a molecule with light of a specific wavelength and detecting the emitted light at a longer wavelength. horiba.com

For interaction analysis , changes in the fluorescence properties of a probe, such as intensity, emission wavelength, and lifetime, can provide detailed information about its binding to other molecules. unito.itnih.gov For example, an enhancement in fluorescence intensity and a redshift in the emission wavelength upon the addition of another molecule can indicate the formation of an inclusion complex. beilstein-journals.org This technique is particularly useful for studying protein-ligand and protein-DNA interactions. nih.gov

In the context of dynamic analysis , fluorescence spectroscopy can be used to monitor processes such as protein folding and the dynamics of molecular complexes. nih.gov Time-resolved fluorescence measurements can reveal information about the conformational changes and the local environment of the fluorophore. unito.it

| Fluorescence Parameter | Information Gained | Example Application |

| Fluorescence Intensity | Changes upon binding, quenching, or environmental alterations. beilstein-journals.org | Detecting the interaction of a fluorescently labeled 6-formyluracil derivative with a target protein. |

| Emission Wavelength (λem) | Sensitive to the polarity of the fluorophore's local environment. beilstein-journals.org | Probing changes in the hydrophobicity of a binding site upon ligand association. |

| Fluorescence Lifetime | Provides insights into the dynamic processes affecting the excited state. nih.gov | Studying the dynamics of a DNA duplex containing a 5-formyluracil (B14596) residue. |

| Fluorescence Anisotropy | Measures the rotational mobility of the fluorophore, indicating binding events. unito.it | Monitoring the association of a small fluorescent molecule with a large protein. nih.gov |

A novel fluorescent nucleoside was developed through the condensation of 5-formyluracil with a fluorogenic dye, exhibiting a significant Stokes shift and sensitivity to its environment, making it a promising tool for selectively labeling 5-formyluracil. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational properties of chiral molecules, including biomolecules like proteins and nucleic acids that may interact with this compound. univr.itmdpi.com CD measures the differential absorption of left and right circularly polarized light. nih.govnih.gov